molecular formula C16H10N2O2 B12543795 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile CAS No. 656234-31-0

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile

Cat. No.: B12543795
CAS No.: 656234-31-0
M. Wt: 262.26 g/mol
InChI Key: OPDLJBUAPYWFAL-UHFFFAOYSA-N
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Description

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of an intermediate isoquinoline derivative, followed by functional group modifications to introduce the hydroxy and nitrile groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitrile group would produce an amine.

Scientific Research Applications

4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile involves its interaction with molecular targets in biological systems. The hydroxy and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit diverse biological activities.

    Isoquinoline derivatives: Other derivatives of isoquinoline also show significant medicinal properties.

Uniqueness

What sets 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzonitrile apart is its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both hydroxy and nitrile groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development.

Properties

CAS No.

656234-31-0

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

4-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzonitrile

InChI

InChI=1S/C16H10N2O2/c17-8-10-4-6-11(7-5-10)13-9-18-16(20)12-2-1-3-14(19)15(12)13/h1-7,9,19H,(H,18,20)

InChI Key

OPDLJBUAPYWFAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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